![molecular formula C16H20N4O3 B5641068 ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5641068.png)
ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate
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Overview
Description
The compound “ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds like oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, a phenyl group, and a piperazinecarboxylate group. The oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Chemical Reactions Analysis
The general experimental procedure for the synthesis of 1,2,4-oxadiazoles is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate:
Anticancer Activity
Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate has shown promising results in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa, HCT-116, and MCF-7 . The compound’s mechanism involves inducing apoptosis and disrupting cellular proliferation, making it a potential candidate for developing new anticancer therapies.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Research has highlighted its effectiveness in combating bacteria such as Xanthomonas oryzae, which causes rice bacterial leaf blight . Its broad-spectrum activity makes it a valuable asset in developing new antimicrobial agents to address resistant strains.
Agricultural Applications
Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate has been explored for its potential in agricultural applications. It has demonstrated nematocidal activity against plant-parasitic nematodes and antifungal properties against pathogens like Rhizoctonia solani . These properties suggest its utility in developing eco-friendly pesticides and fungicides to protect crops and enhance agricultural productivity.
Anticonvulsant Activity
Research has indicated that this compound possesses anticonvulsant properties, making it a potential candidate for treating epilepsy and other seizure disorders . Its ability to modulate neurotransmitter activity in the brain could lead to the development of new anticonvulsant medications with improved efficacy and safety profiles.
Cardiovascular Therapeutics
Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate has been investigated for its potential in cardiovascular therapeutics. Studies have shown that it can act as a vasodilator, helping to relax blood vessels and improve blood flow . This property makes it a promising candidate for developing treatments for hypertension and other cardiovascular conditions.
Antiviral Activity
The compound has also been studied for its antiviral properties. It has shown activity against various viral pathogens, including HIV-1 . By inhibiting viral replication and entry into host cells, it holds potential for developing new antiviral drugs to combat viral infections.
High-Energy Materials
Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate and its derivatives have been explored as high-energy materials due to their favorable oxygen balance and positive heat of formation . These properties make them suitable for applications in propellants and explosives, where high energy output is required.
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds . Its structural versatility allows it to be used in the development of a wide range of pharmaceuticals, including those targeting neurological, cardiovascular, and infectious diseases.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This opens up new possibilities for the design of new chemical entities with potential anti-infective activity .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target . The phenyl and piperazine groups in the compound could potentially enhance its binding affinity to its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Result of Action
Given the broad biological activities of 1,2,4-oxadiazoles, it is likely that this compound induces a variety of cellular responses, potentially including the inhibition of microbial growth or the modulation of enzymatic activity .
properties
IUPAC Name |
ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-22-16(21)20-10-8-19(9-11-20)12-14-17-15(18-23-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPPHDBIVYYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate |
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